molecular formula C10H15NSi B8695809 (E)-1-phenyl-N-trimethylsilylmethanimine

(E)-1-phenyl-N-trimethylsilylmethanimine

Cat. No.: B8695809
M. Wt: 177.32 g/mol
InChI Key: ATGAAABKKYCMRZ-UHFFFAOYSA-N
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Description

(E)-1-Phenyl-N-trimethylsilylmethanimine is an imine compound characterized by a phenyl group attached to the methanimine carbon and a trimethylsilyl (TMS) group on the nitrogen. The (E)-stereochemistry denotes the trans configuration of the substituents around the C=N bond. This compound belongs to the broader class of Schiff bases, which are widely studied for their roles in coordination chemistry, catalysis, and organic synthesis.

Properties

Molecular Formula

C10H15NSi

Molecular Weight

177.32 g/mol

IUPAC Name

1-phenyl-N-trimethylsilylmethanimine

InChI

InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

ATGAAABKKYCMRZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-phenyl-N-trimethylsilylmethanimine can be synthesized via the reaction of benzaldehyde with trimethylsilylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The process involves the dropwise addition of equimolar amounts of benzaldehyde to trimethylsilylamine in a suitable solvent such as benzene at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of side products.

Chemical Reactions Analysis

Types of Reactions: (E)-1-phenyl-N-trimethylsilylmethanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.

    Reduction: Reduction reactions can convert this compound to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

(E)-1-phenyl-N-trimethylsilylmethanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-phenyl-N-trimethylsilylmethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, making it more reactive in substitution and addition reactions. The benzylidene group can participate in resonance stabilization, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Bond Lengths

The C=N bond length in (E)-1-phenyl-N-trimethylsilylmethanimine is expected to align with values reported for similar imines. For example:

  • 1.292 Å in (E)-benzyl(1-phenylethylidene)amine .
  • 1.286 Å in 2-(N-benzyl-α-iminoethyl)phenol .
  • 1.264 Å in (S)-(+)-N-(1-phenylethyl)salicylideneamine .

The TMS group’s steric bulk may slightly elongate the C=N bond compared to less hindered analogs, though this effect is minimal (<0.03 Å). The phenyl group’s conjugation with the C=N bond stabilizes the structure, a feature common across aromatic imines .

Table 1: Structural Comparison of Selected Imines
Compound C=N Bond Length (Å) Key Substituents Reference
This compound* ~1.29 (estimated) Phenyl, TMS -
(E)-N-(4-Methoxyphenyl)-1-(4′-CF₃-biphenyl)methanimine N/A 4-Methoxyphenyl, 4′-CF₃-biphenyl
(E)-N-[4-(2-Chlorobenzyl)piperazinyl]-1-(3-methylphenyl)methanimine N/A 3-Methylphenyl, 4-(2-chlorobenzyl)piperazinyl
(E)-1-(2-Chloro-5-nitrophenyl)-N-[4-(naphthylmethyl)piperazinyl]methanimine N/A 2-Chloro-5-nitrophenyl, naphthylmethylpiperazinyl

*Estimated based on analogs.

Electronic and Steric Effects

  • Trimethylsilyl Group : The TMS substituent is strongly electron-donating via σ-π hyperconjugation, which may reduce the electrophilicity of the C=N bond compared to imines with electron-withdrawing groups (e.g., nitro or trifluoromethyl in ). This could lower reactivity toward nucleophilic attack but enhance thermal stability.
  • Aromatic Substituents : The phenyl group provides resonance stabilization, similar to analogs like (E)-N-(4-methoxyphenyl)-1-(4′-CF₃-biphenyl)methanimine . However, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., CF₃) on the aryl rings significantly alter electronic properties and solubility .

Stability and Reactivity

  • Hydrolytic Stability : The TMS group likely shields the C=N bond from hydrolysis, contrasting with imines bearing hydrophilic substituents (e.g., piperazinyl groups in ), which may exhibit higher moisture sensitivity.
  • This limits applications in catalysis but may favor use in silicon-based protecting strategies.

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